2-ヒドロキシ-6-(トリフルオロメチル)安息香酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

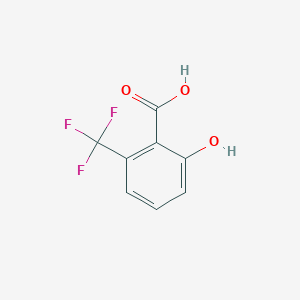

2-Hydroxy-6-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5F3O3. It is a derivative of benzoic acid, where a hydroxyl group is positioned at the second carbon and a trifluoromethyl group at the sixth carbon of the benzene ring.

科学的研究の応用

Medicinal Chemistry

1. Antifungal Activity

Research has demonstrated that derivatives of 2-hydroxy-6-(trifluoromethyl)benzoic acid exhibit significant antifungal properties. A study focused on salicylanilide derivatives, which included this compound, found varying degrees of activity against several Candida strains and filamentous fungi. The enhanced lipophilicity of these derivatives improved their efficacy against specific fungal pathogens, suggesting potential applications in antifungal drug development .

2. Antioxidant Properties

The antioxidant capacity of compounds related to 2-hydroxy-6-(trifluoromethyl)benzoic acid has been evaluated in various studies. These compounds demonstrated the ability to inhibit oxidative stress markers, indicating their potential as therapeutic agents in managing oxidative stress-related diseases .

Materials Science

1. Polymer Additives

Due to its trifluoromethyl group, 2-hydroxy-6-(trifluoromethyl)benzoic acid can serve as an effective additive in polymer formulations. The incorporation of this compound can enhance thermal stability and mechanical properties of polymers, making it suitable for applications in coatings and plastics .

2. Synthesis of Advanced Materials

The compound has been utilized as a precursor in synthesizing more complex materials, including heterocycles that exhibit diverse biological activities. Its role as an intermediate in organic synthesis opens avenues for developing new materials with tailored properties for specific applications .

Environmental Applications

1. Pesticide Development

The unique chemical structure of 2-hydroxy-6-(trifluoromethyl)benzoic acid allows for modifications that can lead to the development of novel pesticides. Its effectiveness against certain pests has been explored, making it a candidate for environmentally friendly agricultural solutions .

2. Environmental Monitoring

Due to its stability and resistance to degradation, this compound can be employed as a marker in environmental monitoring studies. It can help trace contamination sources in water bodies and soil, contributing to environmental safety assessments .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antifungal Activity | PMC6268247 | Derivatives showed significant activity against Candida strains; some surpassed fluconazole's efficacy. |

| Antioxidant Properties | PMC11550804 | Compounds exhibited notable antioxidant activity; effective against lipid peroxidation. |

| Polymer Additives | LookChem | Enhanced thermal stability and mechanical strength when incorporated into polymer matrices. |

| Pesticide Development | MDPI | Potential for developing eco-friendly pesticides with effective pest control mechanisms. |

| Environmental Monitoring | Ambeed | Stability allows for use as a contaminant marker in environmental studies. |

作用機序

Mode of Action

It is known that many benzoic acid derivatives exert their effects through nucleophilic attack mechanisms . This involves the compound interacting with its targets, leading to changes in the target’s function .

Biochemical Pathways

It is known that benzoic acid, a related compound, is conjugated to glycine in the liver and excreted as hippuric acid . This suggests that 2-Hydroxy-6-(trifluoromethyl)benzoic acid may also be involved in similar metabolic pathways.

Pharmacokinetics

It is known that benzoic acid, a related compound, is metabolized in the liver and excreted in the urine . This suggests that 2-Hydroxy-6-(trifluoromethyl)benzoic acid may have similar ADME properties.

Result of Action

It is known that benzoic acid, a related compound, can bind to amino acids, leading to a decrease in ammonia levels . This suggests that 2-Hydroxy-6-(trifluoromethyl)benzoic acid may have similar effects.

Action Environment

The action, efficacy, and stability of 2-Hydroxy-6-(trifluoromethyl)benzoic acid can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and humidity . Additionally, the compound’s efficacy may be influenced by the pH of the environment, as this can affect the compound’s ionization state and, consequently, its ability to interact with its targets .

生化学分析

Biochemical Properties

It is known that the compound can participate in reactions at the benzylic position, such as free radical bromination and nucleophilic substitution

Cellular Effects

It is known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation

Molecular Mechanism

It is known that the compound can participate in reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Temporal Effects in Laboratory Settings

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-(trifluoromethyl)benzoic acid typically involves the introduction of the trifluoromethyl group into the benzoic acid structure. One common method is the trifluoromethylation of salicylic acid derivatives. This can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

Industrial production of 2-Hydroxy-6-(trifluoromethyl)benzoic acid may involve large-scale trifluoromethylation reactions using specialized equipment to handle the reagents and reaction conditions safely. The process typically requires stringent control of temperature and pressure to ensure high yield and purity of the product .

化学反応の分析

Types of Reactions

2-Hydroxy-6-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

類似化合物との比較

Similar Compounds

2,6-Bis(trifluoromethyl)benzoic acid: Another trifluoromethylated benzoic acid derivative with similar chemical properties.

Triflusal: A derivative of acetylsalicylic acid with a trifluoromethyl group, used as an antithrombotic agent.

Uniqueness

2-Hydroxy-6-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the hydroxyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity compared to other trifluoromethylated benzoic acids .

生物活性

2-Hydroxy-6-(trifluoromethyl)benzoic acid is a benzoic acid derivative notable for its unique structural features, particularly the presence of a hydroxyl group and a trifluoromethyl substituent. These modifications influence its chemical behavior and biological activity, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The compound has the molecular formula C8H5F3O3 and a molecular weight of 206.12 g/mol. Its structure includes:

- A hydroxyl group (-OH), which can participate in hydrogen bonding.

- A trifluoromethyl group (-CF₃), which enhances lipophilicity and may improve membrane permeability.

Biological Activity Overview

Research indicates that 2-Hydroxy-6-(trifluoromethyl)benzoic acid exhibits several biological activities:

- Anti-inflammatory Properties : The compound has shown potential as an anti-inflammatory agent, possibly through inhibition of cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens remain limited.

- Cellular Effects : The compound can cause skin and eye irritation and may lead to respiratory issues upon exposure.

The biological effects of 2-Hydroxy-6-(trifluoromethyl)benzoic acid are thought to be mediated through several biochemical pathways:

- Nucleophilic Attack Mechanisms : The hydroxyl group can engage in nucleophilic attacks, influencing various biochemical reactions.

- Binding Affinity : Interaction studies indicate that the compound may bind to specific biological targets, enhancing its therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of 2-Hydroxy-6-(trifluoromethyl)benzoic acid:

Comparative Analysis with Related Compounds

The impact of trifluoromethyl substitution on biological activity has been explored in various studies. For instance:

- Salicylanilide Derivatives : In research involving salicylanilides with trifluoromethyl groups, it was found that increased lipophilicity often correlated with enhanced bioactivity against fungal strains .

- Benzoic Acid Derivatives : Similar compounds have shown varied interactions with biological targets based on their structural modifications, indicating that the positioning of substituents significantly affects their pharmacological profiles .

特性

IUPAC Name |

2-hydroxy-6-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-8(10,11)4-2-1-3-5(12)6(4)7(13)14/h1-3,12H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRWCWJAKXBJCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。